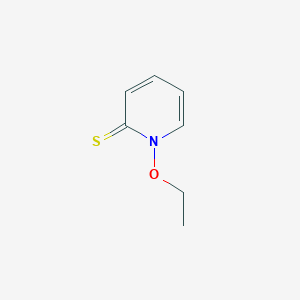

1-Ethoxypyridine-2-thione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

185507-87-3 |

|---|---|

Molecular Formula |

C7H9NOS |

Molecular Weight |

155.22 g/mol |

IUPAC Name |

1-ethoxypyridine-2-thione |

InChI |

InChI=1S/C7H9NOS/c1-2-9-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3 |

InChI Key |

UVAXQYFJQMHKJP-UHFFFAOYSA-N |

SMILES |

CCON1C=CC=CC1=S |

Canonical SMILES |

CCON1C=CC=CC1=S |

Synonyms |

2(1H)-Pyridinethione,1-ethoxy-(9CI) |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Ethoxypyridine 2 Thione Systems

Photochemistry of 1-Ethoxypyridine-2-thione

The photochemistry of N-alkoxypyridine-2(1H)thiones, including this compound, is characterized by its sensitivity to light, which initiates a cascade of radical reactions. These compounds are recognized as valuable photochemical precursors for generating alkoxyl radicals for various applications, including studies in photobiology. acs.orgnih.gov

The primary photochemical event upon irradiation of this compound is the homolytic cleavage of the relatively weak nitrogen-oxygen (N-O) bond. acs.org This photoinduced dissociation is the key step that leads to the formation of two distinct radical species: a 2-pyridylthiyl radical and an ethoxyl radical.

Theoretical studies on the analogous N-(methoxy)pyridine-2(1H)-thione support the mechanism of photochemically induced alkoxyl radical formation. acs.org The process can be represented by the following general reaction:

Figure 1: Photoinduced N-O Bond Cleavage

(Where Py(S) represents the 2-pyridylthiyl moiety)

This efficient radical generation makes N-alkoxypyridine-2(1H)thiones useful as radical precursors. For instance, the related compound N-Hydroxypyridine-2(1H)-thione is a well-established photochemical source of hydroxyl radicals, operating under a similar principle of N-O bond homolysis. acs.org

The absorption of light promotes the this compound molecule from its ground state (S₀) to an electronically excited state. For thiones, chemistry from the second excited singlet state (S₂) is a known and significant pathway, distinguishing them from many other carbonyl compounds where the lowest excited states (S₁ or T₁) are typically the most reactive.

N-alkoxypyridine-2(1H)thiones possess a broad absorption band centered around 360 nm, which is attributed to a π → π* electronic transition. acs.orgnih.gov It is this absorption that makes the compounds highly sensitive to daylight, often leading to decomposition unless shielded from blue light. acs.orgnih.gov

Upon absorption of a photon, the molecule is promoted to an excited singlet state (e.g., S₁ or S₂). From this excited state, several photophysical and photochemical processes can occur, as illustrated by a Jablonski diagram:

Internal Conversion (IC): A non-radiative transition between states of the same multiplicity (e.g., S₂ → S₁).

Fluorescence: Radiative decay from an excited singlet state (e.g., S₁) back to the ground state (S₀).

Intersystem Crossing (ISC): A non-radiative transition between states of different multiplicities (e.g., S₁ → T₁).

Phosphorescence: Radiative decay from an excited triplet state (T₁) to the ground state (S₀).

Photochemical Reaction: Bond cleavage (in this case, N-O homolysis) directly from an excited state, competing with the other decay pathways.

The dissociation into radicals is a rapid process, and because the excess energy is not efficiently distributed into vibrational or rotational modes, the resulting radical fragments can be highly energetic or "hot". acs.org

| Photophysical Property | Description | Relevance to this compound |

| Absorption Maximum | ~360 nm | Corresponds to a π → π* transition, responsible for daylight sensitivity. acs.orgnih.gov |

| Excited State | S₂ (second excited singlet) | Thione photochemistry often involves the S₂ state, a key reactive state. |

| Primary Process | N-O Bond Homolysis | The main photochemical reaction pathway leading to radical formation. acs.org |

Once generated, the 2-pyridylthiyl and ethoxyl radicals are highly reactive intermediates that can engage in a variety of subsequent reactions. The specific pathways depend on the surrounding chemical environment, including the presence of solvents and other substrates.

The ethoxyl radical (•O-Et) is a reactive oxygen-centered radical. Its primary modes of reaction include:

Hydrogen Abstraction: It can abstract a hydrogen atom from a suitable donor molecule (R-H) to form ethanol and a new radical (R•).

Addition: It can add to unsaturated bonds, such as those in alkenes or aromatic rings.

The 2-pyridylthiyl radical (Py(S)•) is a sulfur-centered radical that plays a crucial role in propagating chain reactions. acs.org Its reactivity includes:

Radical Coupling: It can dimerize or combine with other radical species present in the system.

Addition and Fragmentation: It can participate in addition-fragmentation sequences, which are characteristic of Barton-McCombie-type reactions where N-hydroxy-pyridine-2-thione derivatives are used.

The involvement of the 2-pyridylthiyl radical is a key feature in the radical chain mechanisms initiated by the photolysis of these compounds. acs.org

The photolysis of this compound can initiate a photochemical chain reaction, a process where the initial absorption of a single photon leads to the transformation of multiple reactant molecules. A chain reaction consists of three main phases:

Initiation: The primary photochemical process where the absorption of a photon causes the N-O bond to break, generating the initial pair of radicals (2-pyridylthiyl and ethoxyl). This step is the sole process that directly requires light.

Py(S)-O-Et + hv → Py(S)• + •O-Et

Propagation: A series of steps where a radical reacts with a stable molecule to produce a new product and another radical, which continues the chain. For example, the ethoxyl radical can abstract a hydrogen from a hydrogen-donor molecule (H-X), and the resulting radical (X•) can then react further. The 2-pyridylthiyl radical is also a key participant in propagating the chain. acs.org

•O-Et + H-X → Et-OH + X•

X• + Py(S)-O-Et → X-O-Et + Py(S)• (This is a hypothetical propagation step regenerating the pyridylthiyl radical)

Termination: Steps that remove radicals from the system, thereby ending the chain. This typically occurs through the combination of two radical species.

Py(S)• + •O-Et → Py(S)-O-Et (Recombination)

•O-Et + •O-Et → Et-O-O-Et (Ethoxyl radical dimerization)

Py(S)• + Py(S)• → Py(S)-S(Py) (Pyridylthiyl radical dimerization)

The efficiency of such a reaction is measured by its quantum yield (Φ), which is the number of reactant molecules consumed for every photon absorbed. If Φ is much greater than 1, it is indicative of an efficient chain reaction mechanism.

Thermal Reactivity Profiles and Decomposition Pathways

While best known for its photochemical reactivity, this compound also exhibits thermal reactivity. The N-O bond, being relatively weak, can also be cleaved under thermal conditions, although this typically requires higher temperatures than photolysis.

Studies on analogous compounds provide insight into potential thermal decomposition pathways. For example, 2-ethoxypyridine (lacking the thione and N-O bond) undergoes a thermal elimination of ethylene (B1197577) to yield 2-pyridone. This reaction proceeds through a six-centered cyclic transition state, analogous to the pyrolysis of esters. While this compound has a different structure, similar concerted elimination or rearrangement pathways are conceivable upon heating.

Electrophilic and Nucleophilic Reactions

The reactivity of this compound in electrophilic and nucleophilic reactions is governed by the electronic properties of its heterocyclic ring and the attached functional groups.

Electrophilic Reactions: The pyridine (B92270) ring is an electron-deficient aromatic system compared to benzene, which generally makes it less reactive towards electrophilic aromatic substitution. masterorganicchemistry.com The presence of the electron-withdrawing thione group and the N-ethoxy group further modifies the ring's reactivity. Electrophilic attack, if it occurs, would likely be directed by the combined electronic effects of these substituents. However, the pyridine nitrogen is susceptible to protonation or alkylation by electrophiles.

Nucleophilic Reactions: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophilic substitution reactions are common for pyridine derivatives, particularly at the 2- and 4-positions. abertay.ac.ukwikipedia.org For example, in related 2-halopyridine-N-oxides, substitution with nucleophiles like alcoholates proceeds smoothly to yield alkoxy derivatives. vanderbilt.edu

| Reaction Type | Expected Reactivity of this compound |

| Electrophilic Substitution | The pyridine ring is generally deactivated towards this reaction. masterorganicchemistry.com |

| Nucleophilic Substitution | The pyridine ring is activated towards attack, especially at positions ortho and para to the nitrogen. abertay.ac.ukwikipedia.org |

| Reaction at Nitrogen | The lone pair on the pyridine nitrogen can act as a nucleophile/base. |

| Reaction at Sulfur | The sulfur atom can act as a nucleophile. The thiocarbonyl carbon is an electrophilic site. |

Radical-Mediated Transformations and Chain Propagation

The N-alkoxy pyridine-2-thione moiety is a well-established precursor for the generation of radicals, with N-hydroxypyridine-2-thione derivatives being extensively studied in this context. acs.org These compounds undergo facile homolytic cleavage of the N-O bond upon photolysis or thermolysis to generate an alkoxyl radical and a 2-pyridylthiyl radical, initiating radical chain reactions. acs.org

A key feature of these radical reactions is the concept of a radical chain mechanism , which is characterized by three main stages: initiation, propagation, and termination. chemistrysteps.comyoutube.com

Initiation: This is the initial step where the radical species are generated. For N-alkoxypyridine-2-thiones, this involves the cleavage of the N-O bond to form the alkoxyl and pyridylthiyl radicals. acs.org This process can often be initiated by heat or light. chemistrysteps.com

Propagation: In this stage, a radical reacts with a stable molecule to form a product and a new radical, which continues the chain. wikipedia.orgunacademy.com This cycle can repeat many times, leading to the formation of a significant amount of product from a small number of initial radical-generating events. youtube.com The propagation steps are the core of the chain reaction. youtube.com

Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical product. chemistrysteps.com

The reactivity of N-methoxypyridinium salts towards alkyl radicals has been investigated, demonstrating their exceptional ability to act as radical traps. nih.gov The addition of a primary alkyl radical to N-methoxylepidinium has been shown to have a very high rate constant, significantly larger than the addition to the corresponding protonated lepidine. nih.gov This highlights the enhanced reactivity of these N-alkoxy derivatives in radical processes.

The following table outlines the fundamental steps in a radical chain reaction involving a generic N-alkoxypyridine-2-thione.

| Step | General Reaction | Description |

| Initiation | R-O-N(C5H4S) → R-O• + •N(C5H4S) | Homolytic cleavage of the N-O bond to generate an alkoxyl radical and a pyridylthiyl radical. |

| Propagation | R-O• + H-X → R-OH + X•X• + Substrate → Product + Y• | The initially formed radical abstracts an atom (e.g., hydrogen) to form a stable molecule and a new radical, which then reacts with the substrate to continue the chain. |

| Termination | R-O• + R-O• → R-O-O-RX• + X• → X-XR-O• + X• → R-O-X | Two radical species combine to form a stable, non-radical product, thereby terminating the chain reaction. |

Computational and Theoretical Studies of 1 Ethoxypyridine 2 Thione

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are essential for elucidating the fundamental electronic properties of molecules. For 1-Ethoxypyridine-2-thione, a variety of computational techniques are employed to model its behavior, from its ground-state geometry to its response to electronic excitation.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules. wikipedia.orgnccr-must.ch It offers a balance between accuracy and computational cost, making it suitable for medium to large-sized molecules. The B3LYP functional combined with a basis set like 6-311+G(d,p) is commonly used for optimizing the geometries of organic molecules, including pyridine (B92270) derivatives. acs.orgresearchgate.net

For this compound, DFT calculations would be used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles in its most stable energetic conformation. These calculations are crucial as the geometry of a molecule dictates its electronic properties and reactivity. Studies on the parent compound, pyridine-2-thione, have established that the thione tautomer is more stable than the thiol form, particularly in solution. acs.org DFT calculations help to confirm the planarity of the pyridine ring and the orientation of the ethoxy group relative to the ring.

| Parameter | Bond | Typical Calculated Value (Å) |

|---|---|---|

| Bond Length | C=S | 1.68 |

| Bond Length | N-C(S) | 1.38 |

| Bond Length | N-C(6) | 1.35 |

| Bond Length | C(2)-C(3) | 1.42 |

| Bond Angle | N-C(S)-C(3) | ~120° |

| Bond Angle | C(S)-N-C(6) | ~125° |

This interactive table is based on typical values from DFT calculations on related pyridine-thione structures.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their excited states. wsu.educecam.org It is the most common method for predicting UV-Vis absorption spectra, as it can compute vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions involved (e.g., π → π* or n → π*). benasque.orgstackexchange.com

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax). The calculations would identify the primary molecular orbitals involved in the lowest energy electronic transitions. Typically, for a chromophore like this, the lowest energy transitions involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The results help in interpreting experimental spectra and understanding how structural modifications affect the molecule's color and photophysical properties.

Table 2: Illustrative TD-DFT Electronic Excitation Data (Note: This table illustrates typical output from a TD-DFT calculation for a molecule similar to this compound.)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 3.10 | 400 | 0.05 | HOMO → LUMO (95%) |

| S2 | 3.54 | 350 | 0.45 | HOMO-1 → LUMO (80%) |

| S3 | 4.13 | 300 | 0.12 | HOMO → LUMO+1 (75%) |

This interactive table provides a hypothetical example of TD-DFT results.

While TD-DFT is widely used, other advanced methods can provide more accurate results or insights, albeit often at a higher computational cost.

ZINDO (Zerner's Intermediate Neglect of Differential Overlap) is a semi-empirical method that is computationally faster than TD-DFT and can be effective for calculating the electronic spectra of large organic molecules.

Coupled Cluster (CC) theory , particularly with singles, doubles, and perturbative triples [CCSD(T)], is considered a "gold standard" in quantum chemistry for its high accuracy in calculating energies. nih.gov Its equation-of-motion variant, EOM-CCSD, can provide highly accurate excitation energies, serving as a benchmark for results obtained from TD-DFT. nih.gov These methods are valuable for systems where standard DFT functionals may perform poorly, such as in cases with significant charge-transfer character or near-degeneracy of electronic states.

Analysis of Potential Energy Surfaces for Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. tcd.iersc.org By mapping the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the lowest-energy reaction pathways connecting them. u-szeged.humdpi.com

For this compound, computational analysis of the PES can be used to study various reaction pathways. For instance, it could be used to investigate the rotational barrier of the ethoxy group or the mechanism of its thermal decomposition. DFT methods are commonly used to locate stationary points on the PES, and techniques like the Nudged Elastic Band (NEB) method can be employed to find the minimum energy path between reactants and products. mdpi.com This analysis provides crucial insights into reaction kinetics and mechanisms, predicting activation energies and identifying key intermediates. researchgate.netresearchgate.net

Molecular Orbital Theory and Frontier Orbital Interactions

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. libretexts.org Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are key to understanding a molecule's reactivity and electronic properties.

HOMO : Represents the outermost electrons and acts as an electron donor in reactions. A higher HOMO energy generally indicates a stronger ability to donate electrons (nucleophilicity).

LUMO : Represents the lowest energy site for accepting electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's kinetic stability and the energy required for electronic excitation. youtube.com For this compound, the HOMO is expected to have significant contributions from the sulfur atom and the π-system of the pyridine ring, while the LUMO is likely a π* orbital distributed over the heterocyclic ring. wuxibiology.com

Table 3: Representative Frontier Orbital Energies (Note: These are typical energy ranges for pyridine-thione type chromophores.)

| Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -6.0 to -5.5 | Nucleophilic Center / Electron Donor |

| LUMO | -1.5 to -1.0 | Electrophilic Center / Electron Acceptor |

| HOMO-LUMO Gap | 4.0 to 4.5 | Indicator of Kinetic Stability & Excitation Energy |

This interactive table shows representative frontier orbital energy values.

Solvent Effects on Electronic Transitions and Reactivity

The surrounding solvent can significantly influence the electronic properties and reactivity of a molecule. ijiset.com Computational models can account for these effects using either implicit or explicit solvent models.

Implicit Solvation Models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and often effective at capturing the bulk electrostatic effects of the solvent.

Explicit Solvation Models involve including a number of individual solvent molecules in the calculation (e.g., through QM/MM methods). This is more computationally intensive but allows for the study of specific solute-solvent interactions like hydrogen bonding. rsc.org

For this compound, changes in solvent polarity are expected to cause shifts in its UV-Vis absorption bands, a phenomenon known as solvatochromism. su.edu.lynih.gov If an electronic transition increases the dipole moment of the molecule, a more polar solvent will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the absorption maximum. Conversely, if the ground state is more polar, a blue-shift (hypsochromic shift) may be observed. ekb.eg Computational studies can predict the direction and magnitude of these shifts, aiding in the interpretation of experimental data collected in different solvents.

Investigation of Tautomeric Equilibria and Isomer Energetics

Computational and theoretical chemistry serve as powerful tools for investigating the structural and energetic properties of molecules, including the tautomeric equilibria and isomer energetics of N-alkoxypyridine-2-thiones. While specific computational studies focusing exclusively on this compound are not extensively detailed in publicly accessible literature, the principles and findings from closely related heterocyclic thione systems, particularly the parent compound pyridine-2-thione, provide a robust framework for understanding its behavior.

The primary tautomeric relationship for a compound like this compound involves the thione-thiol equilibrium. In this equilibrium, the thione form, characterized by a carbon-sulfur double bond (C=S), can interconvert to the thiol form, which contains a sulfhydryl group (S-H). For the parent compound, pyridine-2-thiol (B7724439), the thione tautomer (pyridine-2-thione) is generally found to be the more stable form.

Theoretical calculations, often employing high-level quantum chemical methods, are crucial for determining the relative energies of these tautomers and the energy barriers that separate them. These studies are typically performed in the gas phase and can be extended to various solvent environments to model real-world conditions.

Detailed Research Findings from Analogous Systems

To illustrate the methodologies and typical findings, we can examine the computational results for the pyridine-2-thiol/pyridine-2-thione system. These studies provide insight into the energetic landscape of tautomerization.

Calculations using advanced methods such as QCISD(T) with large basis sets (e.g., TZV2P) have been employed to predict the free energy differences between the tautomeric pairs. For the thiol/thione system of pyridine-2-thiol, theoretical predictions indicate a significant energy preference for the thione form.

The predicted energy difference between the pyridine-2-thiol and pyridine-2-thione tautomers is approximately 15.2 kJ mol⁻¹. This value, when compared to the experimental value of 9.9 ± 0.5 kJ mol⁻¹, highlights the importance of including high-level electron correlation effects in the calculations for accurate predictions. The discrepancy between the calculated and experimental values in this case underscores the complexities of accurately modeling these systems and the continuous refinement of computational methods.

The following interactive table summarizes the theoretical and experimental energy differences for the tautomeric equilibrium of the pyridine-2-thiol/pyridine-2-thione system, which serves as a model for this compound.

| Tautomer System | Computational Method | Basis Set | Predicted ΔG (kJ mol⁻¹) | Experimental ΔG (kJ mol⁻¹) | Reference |

| Pyridine-2-thiol / Pyridine-2-thione | QCISD(T) | TZV2P | 15.2 | 9.9 ± 0.5 |

This table presents data for the analogous pyridine-2-thiol/pyridine-2-thione system to infer the likely tautomeric behavior of this compound.

For this compound, it is expected that the thione tautomer would also be the more stable form, similar to the parent compound. The presence of the ethoxy group at the 1-position is not expected to fundamentally alter the tautomeric preference, although it would slightly modify the relative energies of the tautomers and the transition state for their interconversion. More precise energetic data would require dedicated computational studies on the this compound molecule itself.

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Absorption Spectroscopy for π→π* and n→π* Transitions

Electronic absorption (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For compounds like 1-Ethoxypyridine-2-thione, the spectrum is characterized by transitions involving π and non-bonding (n) electrons. The primary chromophore in this molecule is the pyridine-2-thione ring system.

The spectra of related N-hydroxypyridine-2(1H)-thione and 1-acyloxypyridine-2(1H)-thione compounds show distinct absorption bands that are assigned to π→π* and n→π* transitions. researchgate.netnih.gov

π→π Transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org In similar pyridine-thione systems, these transitions are observed at shorter wavelengths (higher energy). One prominent transition is described as a π(CS) → π(CS) transition, which is largely independent of substituents on the pyridine (B92270) ring. nih.gov Another lower energy π→π transition, often designated as π(CS) → π*(ring), is more sensitive to substitution and solvent polarity. nih.gov

n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the sulfur or oxygen atom) to a π* antibonding orbital. uzh.ch They are characteristically of much lower intensity than π→π* transitions and are sensitive to solvent effects. libretexts.orguobabylon.edu.iq In polar solvents, n→π* transitions typically undergo a hypsochromic (blue) shift because the polar solvent molecules stabilize the non-bonding orbital in the ground state. libretexts.orguobabylon.edu.iq

For this compound, two main absorption bands are expected, similar to its acyloxy analogs. nih.gov

| Transition Type | Expected Wavelength (λmax) Range | Characteristics |

| π(CS) → π(CS) | ~295 nm | High intensity, relatively insensitive to substituents. |

| π(CS) → π(ring) | 330 - 420 nm | High intensity, sensitive to ring substituents, modest negative solvatochromism (blue shift in more polar solvents). nih.gov |

| n→π* | > 400 nm | Low intensity, sensitive to solvent polarity (blue shift in polar solvents). libretexts.orguzh.ch |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. A full structural assignment for this compound requires a suite of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC). preprints.orgmdpi.com

¹H NMR: The proton NMR spectrum would show distinct signals for the ethoxy group and the four protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of the thione group and the N-O bond.

¹³C NMR: The carbon NMR spectrum would display signals for the two carbons of the ethoxy group and the five carbons of the pyridine ring. The C=S carbon (C-2) is expected to be significantly downfield shifted, a characteristic feature of thiones. mdpi.com

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of the connectivity of protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), definitively assigning protons to their attached carbons. magritek.com

Expected NMR Data for this compound (in CDCl₃):

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Ethoxy Group | ||

| O-C H₂-CH₃ | ~4.2 (quartet) | ~70 |

| O-CH₂-C H₃ | ~1.5 (triplet) | ~14 |

| Pyridine Ring | ||

| C-2 | - | ~175-180 |

| C-3 / H-3 | ~7.2-7.4 | ~135-140 |

| C-4 / H-4 | ~6.8-7.0 | ~115-120 |

| C-5 / H-5 | ~7.0-7.2 | ~130-135 |

| C-6 / H-6 | ~7.5-7.7 | ~110-115 |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers structural clues through the analysis of its fragmentation patterns. chemguide.co.uk

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed, confirming the molecular weight of this compound (C₇H₉NOS, MW = 155.22 g/mol ). nih.govnih.gov

Fragmentation Analysis: Under higher energy conditions, such as Electron Ionization (EI), the molecular ion (M⁺˙) undergoes fragmentation. uni-saarland.dersc.org The fragmentation pattern is dictated by the relative strengths of chemical bonds and the stability of the resulting fragments.

Plausible Fragmentation Pathways for this compound:

Loss of Ethylene (B1197577): A common fragmentation for ethyl ethers is the loss of an ethylene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement, which would lead to a fragment corresponding to N-hydroxypyridine-2-thione.

Loss of Ethoxy Radical: Cleavage of the N-O bond could result in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da).

Loss of Formaldehyde (B43269): Rearrangement and cleavage could lead to the loss of formaldehyde (CH₂O, 30 Da).

Ring Fragmentation: The pyridine ring itself can undergo complex fragmentation, often involving the loss of HCN (27 Da) or C₂H₂ (26 Da).

| m/z Value | Possible Fragment Identity | Notes |

| 155 | [C₇H₉NOS]⁺˙ | Molecular Ion (M⁺˙) |

| 127 | [M - C₂H₄]⁺˙ | Loss of ethylene |

| 111 | [M - C₂H₄O]⁺˙ | Loss of acetaldehyde (B116499) after rearrangement |

| 110 | [M - •OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 78 | [C₅H₄N]⁺ | Pyridyl cation fragment |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While obtaining a suitable single crystal of this compound itself can be challenging, its derivatives, particularly metal complexes, are often more amenable to X-ray crystallography. wikipedia.org This technique provides an unambiguous determination of the three-dimensional atomic arrangement in the solid state, yielding precise data on bond lengths, bond angles, and intermolecular interactions. wikipedia.org

Pyridine-2-thione and its N-oxide analogues are versatile ligands that coordinate to a wide range of transition metals, typically through the sulfur and/or oxygen atoms. wikipedia.org An X-ray crystal structure of a metal complex of this compound would reveal:

Coordination Mode: It would confirm whether the ligand binds to the metal center through the thione sulfur (a soft donor) or the N-oxide oxygen (a hard donor), or acts as a bridging ligand.

Molecular Geometry: The precise geometry around the metal center (e.g., tetrahedral, square planar, octahedral) would be determined. libretexts.org

Structural Parameters: Exact bond lengths and angles for the entire complex, including the pyridine ring and the ethoxy group, would be measured. This can provide insight into the electronic structure, such as the degree of double-bond character in the C=S bond upon coordination.

Supramolecular Assembly: Information on how the complex molecules pack in the crystal lattice through forces like hydrogen bonding or π-stacking would be obtained.

The structural data from crystallography is invaluable for understanding the ligand's behavior and for correlating solid-state structure with spectroscopic and chemical properties.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. lu.se An analysis of the vibrational spectrum of this compound allows for the identification of its functional groups. scitepress.org

Infrared (IR) Spectroscopy: Measures the absorption of IR radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. nih.gov

Raman Spectroscopy: Measures the inelastic scattering of monochromatic light, where the frequency shifts correspond to vibrational modes that cause a change in the polarizability of the molecule. nih.gov For molecules with a center of symmetry, IR and Raman active modes are mutually exclusive. While this compound lacks this symmetry, the two techniques often provide complementary information. scitepress.org

Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |

| C-H stretching (aromatic) | 3000 - 3100 | IR, Raman | Vibrations of the C-H bonds on the pyridine ring. |

| C-H stretching (aliphatic) | 2850 - 3000 | IR, Raman | Symmetric and asymmetric stretches of the CH₂ and CH₃ groups. |

| C=C / C=N stretching | 1400 - 1600 | IR, Raman | Multiple bands characteristic of the pyridine ring framework. |

| C=S stretching (thione) | 1050 - 1250 | IR, Raman | The thione stretch is a key signature band, though it can be coupled with other vibrations. |

| C-O-C stretching | 1070 - 1150 | IR | Asymmetric stretch of the ethoxy ether linkage, typically a strong band in the IR spectrum. |

| N-O stretching | 950 - 1050 | IR | Stretch of the nitrogen-oxygen single bond. |

In-Depth Literature Review Finds No Direct Applications for this compound in Specified Areas of Organic Synthesis

Following a comprehensive review of available scientific literature, no specific research findings or established applications could be identified for the chemical compound This compound within the precise framework requested. The outlined topics, including its use as a precursor for free radicals, in transformations of carboxylic acids, for heterocyclic synthesis, in catalysis, or for light-sensitive materials, are not documented for this specific molecule in the reviewed sources.

The field of contemporary organic synthesis extensively documents a closely related class of compounds, O-acyl derivatives of N-hydroxypyridine-2-thione , famously known as Barton Esters . These compounds are well-established and widely used for the applications detailed in the requested outline, particularly for radical generation and the functionalization of carboxylic acids.

The critical distinction lies in the substituent on the oxygen atom attached to the pyridine nitrogen. In the requested compound, This compound , this is an ethyl group (-CH₂CH₃). In the extensively studied Barton Esters, this is an acyl group (-C(O)R). This structural difference is fundamental to the chemical reactivity that enables their use in radical chemistry. The characteristic N-O bond cleavage in Barton Esters, which is central to their function as radical precursors, is not a documented feature of the N-O bond in this compound.

Due to the strict requirement to focus solely on This compound and to exclude any information that falls outside the explicit scope of the provided outline, it is not possible to generate the requested scientific article. The available literature does not support the premise that this compound is utilized in these specific applications. Providing an article on this topic would require extrapolating the reactivity of a different class of compounds, which would be scientifically inaccurate and speculative.

Further searches for alternative names and the compound's CAS number did not yield relevant information connecting this compound to the specified synthetic applications. Therefore, content for the following outlined sections could not be generated:

Applications of 1 Ethoxypyridine 2 Thione in Contemporary Organic Synthesis

Future Perspectives and Emerging Research Directions

Development of Green and Sustainable Synthetic Routes

The conventional synthesis of pyridine-2-thione derivatives often involves multi-step processes that may utilize hazardous reagents and generate significant waste. The principles of green chemistry are driving research towards more environmentally benign and efficient synthetic protocols. Future efforts in the synthesis of 1-Ethoxypyridine-2-thione and its analogs are expected to focus on minimizing environmental impact while maximizing efficiency.

Key areas of development include:

One-Pot, Multicomponent Reactions: Combining several reaction steps into a single, continuous process without isolating intermediates can significantly reduce solvent usage, energy consumption, and waste. Research into novel multicomponent strategies for assembling the core pyridine-thione structure is a promising avenue. nih.govnih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.govacs.org This technology is a prime candidate for optimizing the synthesis of pyridine-based compounds. acs.org

Use of Green Solvents and Catalysts: The exploration of biodegradable solvents, deep eutectic solvents, or even solvent-free reaction conditions represents a significant step towards sustainability. ekb.eg Furthermore, the development of reusable, non-toxic catalysts could replace stoichiometric reagents that are often used in traditional heterocyclic synthesis. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyridine-Thione Derivatives

| Methodology | Traditional Synthesis | Emerging Green Routes |

| Reaction Steps | Often multi-step with intermediate isolation | One-pot or telescoped synthesis acs.org |

| Energy Input | Prolonged conventional heating | Microwave irradiation (reduced time) acs.org |

| Solvents | Often relies on volatile organic compounds (VOCs) | Water, deep eutectic solvents, or solvent-free conditions nih.govekb.eg |

| Atom Economy | May be low due to use of activating/protecting groups researchgate.net | High, especially in multicomponent reactions nih.gov |

| Waste Generation | Can be significant | Minimized through process intensification |

In-depth Studies of Photochemical Control and Selectivity

While the photochemical generation of radicals from N-alkoxypyridine-2-thiones is effective, achieving high levels of control and selectivity remains a key challenge. Future research will focus on a deeper understanding of the photophysical processes to fine-tune the reactivity. The primary photochemical event is the homolytic cleavage of the N-O bond upon absorption of light. researchgate.netnih.gov

Emerging research directions include:

Wavelength-Dependent Reactivity: Investigating how different wavelengths of light influence the efficiency of N-O bond scission and the subsequent reactions of the ethoxy radical. This could enable selective activation of this compound in the presence of other photosensitive molecules.

Substituent Effects on Photostability: Computational studies have shown that introducing specific substituents (e.g., methoxy (B1213986) or fluorine groups) on the pyridine (B92270) ring can shift the absorption spectrum to shorter wavelengths (a hypsochromic or blue shift). researchgate.netresearchgate.net This strategy can be used to design derivatives of this compound that are more stable under ambient daylight, making them easier to handle, while still being reactive under specific UV irradiation. researchgate.netresearchgate.net

Controlling Radical Reaction Pathways: The regioselectivity of subsequent reactions, such as hydrogen abstraction, is dictated by the transition state geometry. wikipedia.org Detailed mechanistic studies aim to understand and control the factors that govern the selectivity of the generated ethoxy radical, leading to more predictable and efficient C-H functionalization.

These studies will transition the use of this compound from a general radical initiator to a precisely controlled reagent for complex molecular synthesis.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a network of tubes or microreactors, offers significant advantages for photochemical processes. The integration of this compound photolysis into flow systems is a major area of future development. alfa-chemistry.comtue.nl

Key benefits and research goals are:

Enhanced Safety and Control: Photochemical radical reactions can be highly energetic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control and minimize the risks associated with handling hazardous intermediates. tue.nl

Precise Irradiation: Flow systems enable uniform and precise control over light exposure time and intensity for the reactants, leading to higher reproducibility and potentially different selectivity compared to batch reactions. tue.nl

Scalability and Automation: Reactions developed in flow reactors can be scaled up by simply running the system for a longer duration or by using parallel reactors. This technology has been successfully applied to related photochemical processes, like the Barton nitrite (B80452) photolysis, for kilogram-scale synthesis. alfa-chemistry.com Automation of these systems can enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries.

The adoption of flow chemistry will be crucial for translating the laboratory-scale applications of this compound into robust and scalable industrial processes. acs.org

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules and reactions. Future research will increasingly rely on advanced modeling to guide the experimental use of this compound.

Areas of focus will include:

Predicting Photochemical Properties: High-level quantum mechanical methods, such as Time-Dependent Density Functional Theory (TD-DFT) and CASPT2, can accurately predict the absorption spectra and excitation energies of N-alkoxypyridine-2-thiones. researchgate.netresearchgate.net These predictions can accelerate the design of new derivatives with tailored photochemical properties. researchgate.net

Modeling Reaction Mechanisms: Computational modeling can elucidate the transition states and reaction pathways involved in the generation and subsequent reactions of the ethoxy radical. This insight helps explain observed selectivity and can predict the feasibility of new transformations. nih.gov

Machine Learning for Reactivity Prediction: Emerging machine learning and artificial intelligence (AI) platforms can be trained on existing reaction data to predict the outcomes of new experiments. cmu.edu By developing models trained on radical reactions, researchers could predict the yield and selectivity of reactions involving this compound with various substrates, drastically reducing the need for empirical trial-and-error optimization. cmu.edunih.gov

Table 2: Computational Approaches for Studying this compound

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Ground-state properties, reaction mechanisms | Molecular structure, bond energies, reaction barriers nih.govrsc.org |

| Time-Dependent DFT (TD-DFT) | Excited-state properties, photochemistry | UV-Vis absorption spectra, excitation energies researchgate.netresearchgate.net |

| Molecular Dynamics (MD) | Solvation effects, conformational analysis | Solvent interactions, dynamic behavior of intermediates |

| Machine Learning (ML) | High-throughput screening, outcome prediction | Reaction yields, product selectivity cmu.edu |

Exploration in Materials Science and Photochemistry Beyond Radical Generation

While primarily used as a source of radicals, the unique structure of this compound presents opportunities for its use in materials science and as a versatile photochemical building block in its own right.

Future research may explore:

Photoreactive Polymers: Incorporating the this compound moiety into polymer backbones or as a pendant group could create novel photoreactive materials. Upon irradiation, the N-O bond could cleave, leading to changes in the polymer's properties, such as degradation, cross-linking, or the release of small molecules. The pyridine unit itself has been used to create functional polymers like shape-memory polyurethanes. rsc.org

Photochromic Systems: The underlying pyridine-2-thione scaffold can participate in photochemical reactions beyond simple bond cleavage, such as cycloadditions. researchgate.net This raises the possibility of designing systems based on this compound that exhibit photochromism (a reversible change in color upon exposure to light).

Coordination Chemistry and Photocatalysis: The thione group and the pyridine nitrogen atom can act as ligands for metal centers. This could lead to the development of novel metal complexes with interesting photophysical properties, potentially finding use as photosensitizers or in photocatalytic systems.

This expansion of scope looks beyond the molecule's role as a simple reagent and considers it a functional building block for advanced materials and complex chemical systems.

Q & A

Q. What safety protocols are recommended for handling 1-Ethoxypyridine-2-thione in laboratory settings?

- Methodological Answer : Due to limited toxicity data, researchers should adopt precautionary measures:

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to minimize inhalation risks.

- In case of skin contact, immediately remove contaminated clothing and wash with soap and water for 15 minutes; seek medical attention if irritation persists .

- Store the compound in a cool, dry environment, segregated from incompatible substances.

Q. Which spectroscopic techniques are effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- IR Spectroscopy : Focus on the thione (C=S) stretch near 1100–1250 cm⁻¹ and ethoxy group (C-O-C) vibrations around 1050–1150 cm⁻¹. Compare with reference spectra of structurally similar pyridine derivatives .

- NMR : In H NMR, the ethoxy group typically shows a triplet near δ 1.3 ppm (CH) and a quartet at δ 3.5–4.0 ppm (OCH). Pyridine ring protons appear downfield (δ 7.0–8.5 ppm) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of this compound under varying conditions?

- Methodological Answer :

- Hypothesis Testing : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives. For example: "Does the thione group undergo nucleophilic substitution under acidic vs. basic conditions?" .

- Experimental Design :

Prepare solutions of the compound in polar aprotic (e.g., DMSO) and protic (e.g., ethanol) solvents.

Introduce nucleophiles (e.g., amines) and monitor reactivity via HPLC or TLC.

Control variables (temperature, pH) and include triplicate trials to ensure reproducibility .

Q. What methodologies resolve contradictory data regarding the stability of this compound in different solvents?

- Methodological Answer :

- Contradiction Analysis : Apply iterative data triangulation:

Replicate experiments using standardized solvent purity grades (e.g., HPLC-grade vs. technical-grade solvents).

Employ complementary analytical methods (e.g., UV-Vis for degradation kinetics, mass spectrometry for byproduct identification).

Statistically assess variability using ANOVA or t-tests to determine significance of discrepancies .

Q. How should researchers present and analyze data on this compound to meet publication standards?

- Methodological Answer :

- Data Presentation :

- Include raw data in appendices (e.g., spectral files, chromatograms) and processed data (e.g., tables of kinetic rates) in the main text.

- Use error bars in graphs to represent standard deviation from triplicate trials.

- Statistical Rigor : Justify choice of tests (e.g., Chi-square for categorical outcomes, regression for dose-response relationships). Discuss limitations, such as instrument detection thresholds .

Methodological Frameworks

Q. What frameworks guide the formulation of research questions for studying this compound?

- Answer :

- PICO Framework : Define Population (e.g., reaction systems), Intervention (e.g., catalytic conditions), Comparison (e.g., solvent effects), and Outcomes (e.g., yield, stability) .

- Ethical Compliance : For studies involving human cell lines, ensure Institutional Review Board (IRB) approval and adhere to data anonymization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.